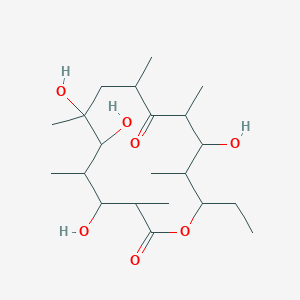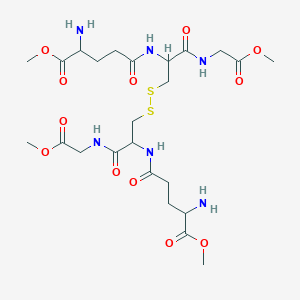
MalvoneA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Malvone A, also known as 5,6-Dihydroxy-3-methoxy-2-methyl-1,4-naphthalenedione, is a biochemical compound with the molecular formula C12H10O5 and a molecular weight of 234.20 g/mol . It is primarily used in proteomics research and is known for its unique chemical structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Malvone A involves several steps, starting with the preparation of the naphthalenedione core. The reaction typically involves the use of methoxy and hydroxy substituents to achieve the desired structure. Specific reaction conditions, such as temperature and pH, are carefully controlled to ensure the correct formation of the compound.
Industrial Production Methods: While detailed industrial production methods for Malvone A are not widely documented, it is generally produced in research laboratories under controlled conditions. The process involves the use of high-purity reagents and advanced synthesis techniques to achieve the desired purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions: Malvone A undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of functional groups such as hydroxyl and methoxy groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles like hydroxide ions (OH-) or methoxide ions (CH3O-).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Malvone A with hydrogen peroxide can lead to the formation of various oxidized derivatives .
Applications De Recherche Scientifique
Malvone A has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies of naphthalenedione derivatives and their reactivity.
Biology: Malvone A is utilized in proteomics research to study protein interactions and functions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases involving oxidative stress.
Industry: It is used in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of Malvone A involves its interaction with various molecular targets and pathways. It is known to exert its effects through the modulation of oxidative stress pathways and the inhibition of specific enzymes involved in cellular processes. The exact molecular targets and pathways are still under investigation, but it is believed to interact with proteins and other biomolecules to exert its effects .
Comparaison Avec Des Composés Similaires
Malvone A can be compared with other naphthalenedione derivatives, such as:
Juglone (5-hydroxy-1,4-naphthoquinone): Known for its antifungal and antibacterial properties.
Lawsone (2-hydroxy-1,4-naphthoquinone): Used in traditional medicine and as a dye.
Plumbagin (5-hydroxy-2-methyl-1,4-naphthoquinone): Exhibits anticancer and antimicrobial activities.
Uniqueness: Malvone A is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C12H10O5 |
|---|---|
Poids moléculaire |
234.20 g/mol |
Nom IUPAC |
5,8-dihydroxy-7-methoxy-6-methylnaphthalene-1,2-dione |
InChI |
InChI=1S/C12H10O5/c1-5-9(14)6-3-4-7(13)10(15)8(6)11(16)12(5)17-2/h3-4,14,16H,1-2H3 |
Clé InChI |
PHBDLNDEUKOZEQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C2=C(C(=C1OC)O)C(=O)C(=O)C=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



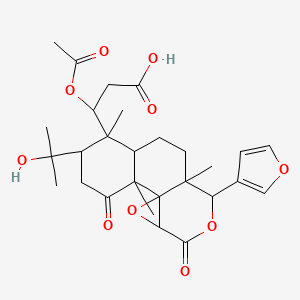
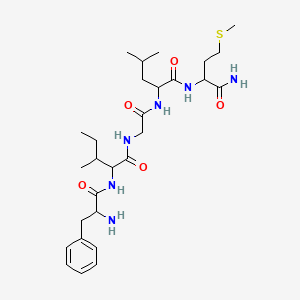

![4a,14b-Dihydro-4b1,5,10,15-tetraazanaphtho[1,2,3-gh]tetraphene-2,3,7,8,12,13-hexaol](/img/structure/B12296091.png)
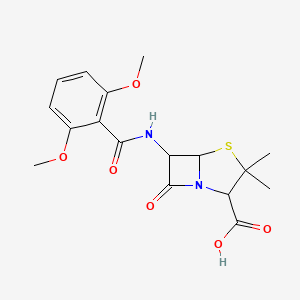
![N-[(1S)-2-diphenylphosphanyl-1-(2-diphenylphosphanylphenyl)ethyl]-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12296099.png)
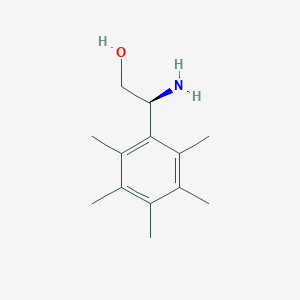
![methyl 4-[5-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-4-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7-trihydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate](/img/structure/B12296121.png)

![2,3,4,5-tetradeuterio-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoic acid](/img/structure/B12296139.png)
